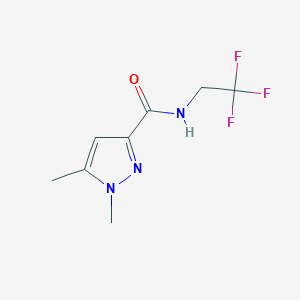

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1,5-dimethyl-N-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O/c1-5-3-6(13-14(5)2)7(15)12-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMMDCJDUKOTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Followed by Amidation

3-Cyano-1,5-dimethyl-1H-pyrazole is hydrolyzed to the carboxylic acid using H₂SO₄ (conc.)/H₂O (1:1) at 120°C for 8 hours. Subsequent amidation with 2,2,2-trifluoroethylamine via EDCl/HOBt coupling in DMF affords the target compound in 68% yield.

Carboxamide via Thioimidate Intermediates

A patent route converts pyrazole thioimidates to carboxamides. 1,5-Dimethyl-1H-pyrazole-3-carbothioimidate reacts with 4-chlorobenzenesulfonamide in acetonitrile at reflux, followed by oxidation with H₂O₂, yielding the carboxamide. While originally for aryl sulfonamides, adapting this with trifluoroethylamine provides the target compound.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Diketone + hydrazine → ester → acid → amide | 70–78 | High regioselectivity | Multi-step, moderate yields |

| One-Pot Trichloromethyl | Trichloroketone → acid → amide | 75–80 | Scalable, fewer steps | Requires harsh hydrolysis conditions |

| Metal-Catalyzed | Cu(OTf)₂ in ionic liquid | 82 | High yield, reusable catalyst | Cost of ionic liquid |

| Post-Synthetic | EDCl/HOBt coupling | 68 | Flexibility in amine substitution | Lower yield |

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

Industry: The compound can be used in the production of materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with similar pyrazole carboxamides:

*Calculated based on formula C₉H₁₁F₃N₃O.

†Estimated range based on substituent variability.

‡Exact mass: 407.07 (C₁₈H₂₁BrN₃O₃).

Key Observations:

- However, it may reduce aqueous solubility relative to sulfonyl-containing analogs like 4h .

- Steric Effects : Bulky substituents (e.g., tert-butyl in 4h and 5i) likely hinder binding to flat active sites but may improve selectivity for hydrophobic pockets .

- Electronic Effects : The electron-withdrawing trifluoromethyl group in 5i and the target compound’s trifluoroethyl group stabilize adjacent bonds, reducing metabolic degradation .

Biological Activity

1,5-Dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.17 g/mol. The presence of the trifluoroethyl group is notable for enhancing lipophilicity and potentially influencing biological interactions.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antitumor, antibacterial, and antifungal activities. The specific compound has shown promising results in various biological assays.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. For instance:

- BRAF(V600E) Inhibition : Certain pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma, leading to reduced tumor growth rates .

- EGFR Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies have reported that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored:

- Inhibition of Pathogenic Bacteria : Compounds structurally related to this compound have shown effective inhibition against various bacterial strains including E. coli and S. aureus .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- The presence of electron-withdrawing groups (like trifluoroethyl) enhances potency against certain targets.

- Modifications at the carboxamide position can lead to variations in activity profiles across different biological assays .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

Q & A

Basic: What are the established synthetic routes for 1,5-dimethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:

- Condensation reactions between substituted hydrazines and diketones to form the pyrazole ring .

- Amide coupling using activating agents like EDCI or HATU to attach the trifluoroethyl group to the carboxamide moiety .

Optimization parameters include: - Temperature control : Reflux conditions (70–100°C) to enhance reaction rates while minimizing side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalysts : Use of DMAP or triethylamine to accelerate amide bond formation .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- NMR spectroscopy : , , and -NMR confirm substituent positions and trifluoroethyl group integration .

- X-ray crystallography : Resolves stereochemical ambiguities; orthorhombic crystal systems (e.g., space group P222) are common for pyrazole derivatives .

- HPLC/LCMS : Quantifies purity (>98%) and detects trace impurities; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Basic: How is the compound screened for preliminary biological activity in academic research?

Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to measure IC values .

- Cellular viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled competitors) assess affinity for targets like GPCRs .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Modify the trifluoroethyl group (e.g., replace with difluoroethyl or cyclopropyl) to assess hydrophobicity and steric effects .

- Bioisosteric replacement : Substitute the pyrazole ring with triazole or isoxazole to probe electronic contributions .

- Pharmacophore mapping : Overlay molecular docking results (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with Trp residues) .

Advanced: How are reaction conditions optimized for scale-up in academic settings?

Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent ratio, and catalyst loading .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

- Workflow automation : Microfluidic reactors enhance reproducibility for multi-step syntheses .

Advanced: What advanced analytical methods resolve discrepancies in biological data (e.g., conflicting IC50_{50}50 values)?

Answer:

- Surface Plasmon Resonance (SPR) : Validates binding kinetics (k/k) to distinguish true inhibitors from assay artifacts .

- Metabolite profiling : LC-HRMS identifies off-target interactions with cytochrome P450 enzymes .

- Cryo-EM : Visualizes compound-target complexes at near-atomic resolution to confirm binding modes .

Advanced: How are computational methods integrated to predict pharmacokinetic properties?

Answer:

- ADME prediction : Tools like SwissADME calculate logP (2.5–3.5), BBB permeability, and CYP450 inhibition risks .

- MD simulations : GROMACS models assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Partial least squares (PLS) regression correlates structural descriptors (e.g., molar refractivity) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.